molecular formula C18H22O5 B2589700 tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate CAS No. 428850-41-3

tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2589700
CAS No.: 428850-41-3
M. Wt: 318.369
InChI Key: XCLOVAUIMQGTOK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is an organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to be effective for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo several types of chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form alcohol derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its coumarin core, which is known for various pharmacological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is primarily related to its interaction with biological targets. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For example, coumarin derivatives are known to inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its combination of a coumarin core and a tert-butyl ester group. This structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-6-12-9-15(19)22-17-11(2)14(8-7-13(12)17)21-10-16(20)23-18(3,4)5/h7-9H,6,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLOVAUIMQGTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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